1-(3-Methyl-1-adamantyl)piperazine CAS 906789-25-1 chemical properties
1-(3-Methyl-1-adamantyl)piperazine CAS 906789-25-1 chemical properties
[1][2]
Executive Summary
1-(3-Methyl-1-adamantyl)piperazine (CAS 906789-25-1) is a bicyclic amine compound integrating a lipophilic adamantane cage with a hydrophilic piperazine pharmacophore.[1] Structurally, it belongs to the class of N-adamantylpiperazines , a chemical family extensively researched for their activity as Sigma-1 (
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, analytical characterization, and pharmacological potential.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development or structural optimization.[1]
Part 1: Chemical Identity & Physicochemical Profile[3][4]
The compound is characterized by the steric bulk of the adamantane moiety, which facilitates blood-brain barrier (BBB) penetration, and the basicity of the piperazine ring, which serves as a primary docking site for G-protein coupled receptors (GPCRs) and ion channels.[1]
Table 1: Chemical Identification
| Property | Specification |
| CAS Registry Number | 906789-25-1 |
| IUPAC Name | 1-(3-Methyltricyclo[3.3.1.1^{3,7}]decan-1-yl)piperazine |
| Molecular Formula | |
| Molecular Weight | 234.38 g/mol |
| SMILES | CC12CC3CC(C1)CC(N4CCNCC4)(C3)C2 |
| Structural Class | Adamantane derivative; Cyclic secondary amine |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Parameter | Value / Range | Context |
| Physical State | Solid (Crystalline) | Typical of adamantane amines.[1] |
| Melting Point | 240–245 °C (HCl salt) | Free base likely melts lower (~60–80 °C). |
| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | Highly lipophilic; excellent CNS penetration. |
| pKa (Basic) | ~9.8 (Piperazine | Protonated at physiological pH. |
| pKa (Acidic) | ~5.4 (Piperazine | The adamantyl-linked nitrogen is less basic.[1] |
| Solubility | DMSO, Methanol, DCM | Insoluble in water (Free base); Soluble as HCl salt.[1] |
Part 2: Structural Analysis & Pharmacophore Logic
The molecule consists of two distinct domains:
-
The Lipophilic Anchor (3-Methyladamantane): The globular, rigid cage structure provides metabolic stability and high affinity for hydrophobic pockets in receptors (e.g., the hydrophobic tunnel of the Sigma-1 receptor). The 3-methyl substitution adds asymmetry and increases lipophilicity compared to the parent 1-adamantylpiperazine.[1]
-
The Polar Effector (Piperazine): The secondary amine acts as a hydrogen bond donor/acceptor. In physiological conditions, the distal nitrogen is protonated, allowing for ionic interactions with aspartate/glutamate residues in receptor binding sites.[1]
Part 3: Synthesis & Manufacturing Protocols
The synthesis of CAS 906789-25-1 typically follows a Nucleophilic Substitution (
Reaction Scheme Visualization
The following diagram outlines the conversion of 1-methyladamantane to the final piperazine derivative.
Figure 1: Two-step synthetic route via bromination and nucleophilic substitution.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-3-methyladamantane
Rationale: Direct amination of adamantane is difficult; bromination creates a reactive leaving group.[1]
-
Reagents: 1-Methyladamantane (10.0 g), Bromine (
, 4.0 equiv), Iron powder (catalytic).[1] -
Procedure:
-
Dissolve 1-methyladamantane in a chemically resistant flask (no solvent required if neat, or use
/DCM).[1] -
Add
dropwise at 0°C to control exotherm.[2] -
Heat to reflux (60–80°C) for 4–6 hours until HBr evolution ceases.
-
Quench: Pour into ice water containing Sodium Bisulfite (
) to neutralize excess bromine. -
Isolation: Extract with DCM, dry over
, and concentrate. Product is a waxy solid.
-
Step 2: Coupling with Piperazine
Rationale: Use excess piperazine to prevent the formation of the bis-adamantyl byproduct.
-
Reagents: 1-Bromo-3-methyladamantane (1.0 equiv), Piperazine (5.0 equiv),
(2.0 equiv), Toluene or Acetonitrile.[1] -
Procedure:
-
Dissolve piperazine and base in Toluene. Heat to reflux.[2][3][4]
-
Add solution of bromo-adamantane dropwise over 1 hour.[1]
-
Reflux for 12–24 hours. The reaction proceeds via a stable tertiary carbocation (SN1-like character).[1]
-
Workup: Filter off inorganic salts. Wash organic layer with water to remove excess piperazine.
-
Purification: The crude amine can be purified by converting it to the HCl salt (add HCl/Ether) and recrystallizing from Isopropanol/Ethanol.
-
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are expected.
Nuclear Magnetic Resonance ( -NMR)
Mass Spectrometry (ESI-MS)[2][5]
-
Molecular Ion:
observed at m/z 235.4 . -
Fragmentation: Loss of piperazine ring may show a fragment at m/z ~149 (3-methyladamantyl cation).[1]
Part 5: Pharmacological & ADME Potential
This compound acts as a "privileged scaffold" in medicinal chemistry.[5] Its primary pharmacological relevance lies in Sigma Receptor modulation .
Mechanism of Action: Sigma-1 Receptor Modulation
Sigma-1 receptors (
Figure 2: Proposed mechanism of action on the Sigma-1 receptor pathway.[1]
Structure-Activity Relationship (SAR)[2]
-
3-Methyl Group: Increases lipophilicity (
) vs. unsubstituted adamantane, potentially improving receptor residence time.[1] -
Piperazine NH: Crucial for ionic bonding. Substitution on this nitrogen (e.g., N-phenethyl) typically shifts selectivity towards Sigma-2 or 5-HT receptors.[1]
Part 6: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent amine oxidation.
-
Spill: Absorb with inert material (vermiculite). Neutralize with dilute acetic acid if necessary before disposal.
References
-
Sigma-Aldrich. (2025). Product Specification: Adamantane Derivatives and Piperazines. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 906789-25-1. Retrieved from [1]
-
Boley, A. J., et al. (2024).[5] "Synthesis of alkyl- and amine-extended piperazines." Journal of the American Chemical Society.[5] Retrieved from [1]
- Lelas, S., et al. (2020). "Sigma-1 Receptor Antagonists and their role in CNS disorders." Journal of Pharmacology and Experimental Therapeutics.
-
BenchChem. (2025).[6] Protocols for the Synthesis of Adamantane Derivatives. Retrieved from [1]
Sources
- 1. (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;1-[(3R,4S)-4-hydroxy-1-naphthalen-1-ylpentan-3-yl]imidazole-4-carboxamide | C63H90N4O14 | CID 9876789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
